molecular formula C8H6BrNS B13144690 4-Bromobenzo[b]thiophen-3-amine

4-Bromobenzo[b]thiophen-3-amine

Cat. No.: B13144690
M. Wt: 228.11 g/mol
InChI Key: IVBVKRVFZOAZPB-UHFFFAOYSA-N
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Description

4-Bromobenzo[b]thiophen-3-amine is a heterocyclic compound that features a bromine atom and an amine group attached to a benzothiophene ring. Benzothiophenes are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties . The presence of the bromine atom and the amine group in this compound makes it a valuable intermediate in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromobenzo[b]thiophen-3-amine typically involves the bromination of benzo[b]thiophene followed by amination. One common method includes the reaction of benzo[b]thiophene with bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromobenzo[b]thiophene. This intermediate is then subjected to amination using ammonia or an amine source under suitable conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Bromobenzo[b]thiophen-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of various substituted benzothiophenes.

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of amines.

Scientific Research Applications

4-Bromobenzo[b]thiophen-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromobenzo[b]thiophen-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Uniqueness: 4-Bromobenzo[b]thiophen-3-amine is unique due to the presence of both the bromine atom and the amine group, which confer distinct reactivity and biological activity.

Properties

Molecular Formula

C8H6BrNS

Molecular Weight

228.11 g/mol

IUPAC Name

4-bromo-1-benzothiophen-3-amine

InChI

InChI=1S/C8H6BrNS/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-4H,10H2

InChI Key

IVBVKRVFZOAZPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=CS2)N

Origin of Product

United States

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